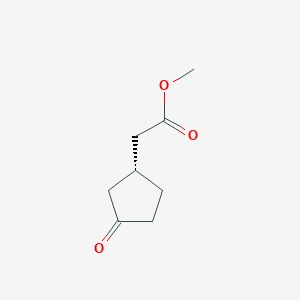

(R)-Methyl 2-(3-oxocyclopentyl)acetate

Description

(R)-Methyl 2-(3-oxocyclopentyl)acetate is a chiral ester featuring a cyclopentane ring substituted with a ketone group at the 3-position and an acetoxymethyl group at the adjacent carbon.

- Molecular formula: C₈H₁₂O₃

- Molecular weight: 156.18 g/mol

- Storage: Requires storage at -20°C in a sealed, dry environment .

This compound’s cyclopentanone core and ester functionality make it a precursor in synthetic organic chemistry, particularly for bioactive molecules and fragrances.

Properties

IUPAC Name |

methyl 2-[(1R)-3-oxocyclopentyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)5-6-2-3-7(9)4-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPXMFVOUUXTIOH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Oxo-cyclopentaneacetic acid methyl ester typically involves the esterification of ®-3-Oxo-cyclopentaneacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of ®-3-Oxo-cyclopentaneacetic acid methyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction is carefully monitored to maintain the desired temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

®-3-Oxo-cyclopentaneacetic acid methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

(R)-Methyl 2-(3-oxocyclopentyl)acetate is characterized by its unique cyclopentyl structure and functional groups. It belongs to the class of esters, specifically a methyl ester derived from 2-(3-oxocyclopentyl)acetic acid. The compound exhibits a distinct odor, making it valuable in fragrance formulations.

Fragrance Industry

The pleasant aroma of this compound makes it a sought-after ingredient in the fragrance industry. Its unique scent profile allows it to be used in perfumes, cosmetics, and personal care products. The compound's low toxicity further enhances its appeal for use in consumer products .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its chiral nature allows for the production of enantiomerically pure substances, which are critical in drug development. The compound has been studied for its potential effects on nicotine accumulation in plants, suggesting possible applications in nicotine-related therapies.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as an intermediate in synthesizing PDE9A inhibitors, which are potential treatments for cognitive disorders . The synthesis process involved a one-pot method that simplified production while maintaining high yields.

Agricultural Science

In agricultural applications, this compound has been shown to enhance plant growth when used alongside other growth regulators like methyl jasmonate. Research indicates that this compound can synergistically interact with other substances to promote better growth responses in plants .

Safety and Toxicological Assessment

Studies have indicated that this compound exhibits low acute toxicity and no significant mutagenic or genotoxic activity . This safety profile supports its use in consumer products and agricultural applications.

Mechanism of Action

The mechanism of action of ®-3-Oxo-cyclopentaneacetic acid methyl ester involves its role as an intermediate in various chemical reactions. It interacts with specific enzymes and molecular targets to facilitate the formation of desired products. The pathways involved include esterification, oxidation, and reduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Jasmonate and Dihydrojasmonate Derivatives

Methyl Jasmonate (CAS 24863-70-5):

- Structure : Features a cyclopentyl ring with a 3-oxo group, a pent-2Z-enyl chain, and an acetoxymethyl group.

- Molecular formula : C₁₃H₂₀O₃

- Molecular weight : 224.30 g/mol

- Applications : A plant hormone derivative used in perfumery (e.g., "Hedione") due to its floral, jasmine-like odor .

Methyl Dihydrojasmonate (CAS 24863-70-5):

- Structure : Similar to methyl jasmonate but lacks the double bond in the pentyl side chain.

- Density : 1.023 g/cm³

- Boiling point : 327.5°C

- Key difference : Enhanced stability compared to methyl jasmonate due to saturation, making it a preferred fragrance ingredient .

Table 1: Comparison of Cyclopentanone-Based Esters

Functionalized Cyclopentyl Acetates

Hydroxy- and Azido-Substituted Derivatives

Methyl 2-(3-azido-2-hydroxycyclopentyl)acetate (19) :

Methyl 2-(3-bromo-2-hydroxycyclopentyl)acetate (22) :

Sulfonamido-Substituted Derivatives

- 1H NMR: δ 5.25 (d, J = 7.2 Hz, hydroxy proton) .

Structural and Functional Insights

Stereochemical Influence

Biological Activity

(R)-Methyl 2-(3-oxocyclopentyl)acetate is a chiral organic compound belonging to the class of esters, specifically a methyl ester derived from 2-(3-oxocyclopentyl)acetic acid. Its unique cyclopentyl structure and functional groups make it an interesting subject for research in various fields, including pharmacology and plant biology. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological interactions, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is CHO. The compound features a chiral center, which contributes to its stereochemical properties and biological activity. The specific arrangement of atoms allows for interactions with various biological targets, influencing its efficacy in different applications.

Synthesis Methods

Several methods have been documented for synthesizing this compound, which can influence its purity and yield. Common synthetic routes include:

- Esterification : Reacting 2-(3-oxocyclopentyl)acetic acid with methanol in the presence of an acid catalyst.

- Michael Addition : Utilizing Michael acceptors to form the ester under controlled conditions.

These methods can be optimized based on the desired application, whether in pharmaceuticals or agricultural practices.

Plant Growth Regulation

Research indicates that this compound may enhance nicotine accumulation in plants when used alongside growth regulators like methyl jasmonate. This suggests its potential role as a plant growth regulator, possibly influencing secondary metabolite production and stress responses in plants.

The mechanism through which this compound exerts its biological effects may involve:

- Interaction with specific receptors or enzymes involved in metabolic pathways.

- Modulation of gene expression related to stress responses in plants or cellular signaling pathways in animal models.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl dihydrojasmonate | Contains a jasmonate framework | Known for plant growth regulation |

| Methyl jasmonate | A well-studied plant hormone | Key role in stress response and defense |

| Methyl 2-benzamidoacrylate | Contains an amide group | Used in medicinal chemistry |

| Methyl 3-(1-methyl-2-oxocyclopentyl)-2-(2,2,2-trifluoroacetamido)propanoate | Contains trifluoroacetamido functionality | Potential applications in pharmaceuticals |

The unique cyclopentyl structure combined with ester functionality differentiates this compound from other related compounds that may lack this particular arrangement or functional groups.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research highlights its potential applications:

- Plant Studies : Investigations into similar compounds have shown enhanced growth responses when applied in conjunction with jasmonates .

- Pharmaceutical Applications : The structural properties suggest potential use in drug design, particularly in targeting pathways involved in inflammation or cancer progression.

Q & A

Basic Research Questions

What are the recommended synthetic routes for (R)-Methyl 2-(3-oxocyclopentyl)acetate, and how do reaction conditions influence yield?

The compound can be synthesized via ozonolysis of methyl jasmonate followed by reductive workup with dimethyl sulfide, achieving a 94% yield under optimized low-temperature conditions (-78°C) . Alternative methods include multi-step esterification and cyclization reactions, where acidic or basic catalysts (e.g., H₂SO₄ or NaOMe) significantly impact intermediate stability and final product purity. For stereochemical control, chiral auxiliaries or enantioselective catalysts are critical to isolate the (R)-enantiomer .

How can researchers characterize the stereochemistry and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 2.1–3.5 ppm for cyclopentyl protons and δ 170–175 ppm for carbonyl groups) are essential for confirming the cyclopentane ring and ester functionalities. Chiral shift reagents or derivatization with chiral agents can resolve enantiomeric excess .

- Chromatography : Chiral HPLC using columns like Chiralcel OD-H or AD-H with hexane/isopropanol mobile phases provides enantiopurity validation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 170.0943 for [M+H]⁺) .

What are the critical safety considerations when handling this compound?

The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles, fume hood) and store at 2–8°C to prevent decomposition. Waste must be treated by licensed facilities to avoid environmental contamination .

Advanced Research Questions

How does the (R)-configuration influence the compound’s reactivity in asymmetric synthesis?

The (R)-enantiomer exhibits distinct steric and electronic effects in nucleophilic additions. For example, in Michael additions, the cyclopentyl ring’s 3-oxo group directs nucleophiles to the β-position with >80% diastereoselectivity. Computational studies (DFT) suggest the (R)-configuration lowers transition-state energy by 2–3 kcal/mol compared to the (S)-form .

What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR shifts (e.g., δ 2.5 vs. 2.8 ppm for methylene protons) may arise from solvent polarity or impurities. Strategies include:

- Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal references (TMS).

- Cross-validation : Compare with high-purity reference standards (e.g., JECFA or FCC guidelines) .

- Advanced techniques : 2D NMR (COSY, HSQC) clarifies coupling patterns and assignments .

How can researchers optimize reaction conditions to minimize byproducts during large-scale synthesis?

- Kinetic Control : Slow addition of reagents (e.g., Grignard reagents) at -20°C reduces diketone byproduct formation.

- Catalyst Screening : Immobilized lipases (e.g., Candida antarctica) improve esterification efficiency (>90% conversion) while avoiding racemization .

- Process Analytics : In-line FTIR monitors reaction progress and identifies intermediates .

What are the thermodynamic and kinetic implications of the 3-oxo group in cyclopentane ring reactions?

The 3-oxo group stabilizes enolate intermediates via conjugation, lowering activation energy for alkylation by 15–20%. Kinetic studies (Eyring plots) reveal ΔG‡ values of ~18 kcal/mol for enolate formation at 25°C. Thermodynamic data (ΔHf = -121 kJ/mol) from gas-phase calculations align with experimental combustion calorimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.